[4-(Difluoromethoxy)phenyl](phenyl)methanamine (CAS 852934-05-5) is a specialized diarylmethylamine (benzhydrylamine) building block featuring a para-substituted difluoromethoxy (OCF2H) group. In pharmaceutical and agrochemical procurement, it is primarily sourced as an advanced bioisosteric replacement for methoxy or unsubstituted benzhydrylamines. The OCF2H moiety acts as a lipophilic hydrogen-bond donor while exerting an electron-withdrawing inductive effect, fundamentally altering the physicochemical profile of downstream active pharmaceutical ingredients (APIs). For procurement teams and synthetic chemists, this compound represents a critical precursor for synthesizing metabolically stable, highly permeable therapeutics where standard aryl ethers fail due to rapid degradation or suboptimal partitioning [1].
Procuring standard [4-(methoxy)phenyl](phenyl)methanamine or unsubstituted benzhydrylamine as cost-saving alternatives severely compromises downstream API viability. The methoxy analog is highly susceptible to rapid O-demethylation by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to high intrinsic clearance and poor in vivo half-life. Conversely, while unsubstituted benzhydrylamine avoids O-dealkylation, it lacks the critical target-binding interactions and lipophilic enhancement provided by the fluorinated ether. Furthermore, the electron-donating nature of the methoxy group increases the basicity of the primary amine, which can inadvertently increase hERG channel affinity and cardiovascular toxicity in the final drug candidate. Procuring the exact difluoromethoxy compound specifically mitigates these liabilities by blocking metabolism and modulating basicity via its electron-withdrawing properties [1].
Standard methoxy-aryl ethers are notorious for rapid metabolic clearance via CYP450-mediated O-demethylation. Substituting the methoxy group with a difluoromethoxy group fundamentally alters the bond dissociation energy and steric accessibility. In comparative human liver microsome (HLM) clearance assays for diarylmethylamine derivatives, the OCF2H analogs demonstrate a dramatic reduction in intrinsic clearance. Specifically, while the methoxy comparator typically exhibits an intrinsic clearance (CL_int) of >80 µL/min/mg protein, the difluoromethoxy target compound suppresses clearance to <15 µL/min/mg protein, effectively extending the projected in vivo half-life by over 5-fold [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) |
| Target Compound Data | <15 µL/min/mg protein (Difluoromethoxy analog) |
| Comparator Or Baseline | >80 µL/min/mg protein (Methoxy analog) |
| Quantified Difference | >5-fold reduction in metabolic clearance |
| Conditions | HLM assay, 37°C, NADPH-dependent oxidation |
Procuring the difluoromethoxy building block directly eliminates a major metabolic liability early in the synthesis route, preventing late-stage failure of drug candidates due to poor pharmacokinetics.
The electronic properties of the para-substituent on the benzhydrylamine core significantly influence the pKa of the primary amine, dictating its reactivity in amide couplings and its physiological ionization state. The methoxy group is electron-donating (Hammett σ_p = -0.27), which increases basicity. In contrast, the difluoromethoxy group is electron-withdrawing (σ_p = +0.18). This inductive effect lowers the pKa of the conjugate acid by approximately 0.5 to 0.8 units compared to the methoxy analog. This reduction in basicity is a proven strategy to decrease unwanted binding to the hERG potassium channel, thereby mitigating cardiovascular toxicity risks in downstream amine-containing therapeutics [1].
| Evidence Dimension | Amine basicity (pKa) and Hammett constant (σ_p) |
| Target Compound Data | Lowered pKa (driven by σ_p = +0.18 for OCF2H) |
| Comparator Or Baseline | Higher pKa (driven by σ_p = -0.27 for OCH3) |
| Quantified Difference | ~0.5 - 0.8 unit reduction in pKa |
| Conditions | Aqueous conditions, standard basicity titration models |
Selecting this specific fluorinated precursor allows chemists to precisely tune the basicity of the final API, directly reducing the risk of off-target cardiovascular toxicity.
For CNS-targeted or orally administered compounds, optimizing lipophilicity is critical for process and formulation success. The difluoromethoxy group provides a substantial increase in lipophilicity compared to the methoxy group, without the extreme hydrophobicity of a trifluoromethoxy (OCF3) group. The Hansch lipophilicity parameter (π) for OCF2H is +0.68, compared to -0.02 for OCH3. Consequently, APIs synthesized from [4-(difluoromethoxy)phenyl](phenyl)methanamine typically exhibit an increase in LogD (at pH 7.4) of approximately 0.6 to 0.7 units over their methoxy counterparts. This directly translates to enhanced passive membrane permeability in PAMPA and Caco-2 models, facilitating better oral absorption and blood-brain barrier (BBB) crossing [1].
| Evidence Dimension | Lipophilicity shift (ΔLogD) and Hansch parameter (π) |
| Target Compound Data | π = +0.68 (Enhanced permeability) |
| Comparator Or Baseline | π = -0.02 (Methoxy analog) |
| Quantified Difference | +0.70 unit increase in lipophilicity contribution |
| Conditions | Calculated and experimental LogD at pH 7.4 |
This compound is the optimal procurement choice when the target application requires enhanced oral bioavailability or CNS penetration that standard ether analogs cannot achieve.
Because the difluoromethoxy group significantly enhances lipophilicity (ΔLogD ~+0.7) and passive membrane permeability compared to standard methoxy analogs, this compound is an ideal precursor for synthesizing neuroactive drugs. It allows medicinal chemists to achieve the required blood-brain barrier (BBB) penetration while maintaining a favorable pharmacokinetic profile [1].
In oncology and immunology drug discovery, diarylmethylamine motifs are frequently used to occupy specific binding pockets. Substituting a vulnerable methoxy group with this difluoromethoxy building block directly addresses high intrinsic clearance (CL_int) issues, blocking CYP450-mediated O-demethylation and extending the in vivo half-life of the resulting inhibitors [1].
For agrochemical formulations, environmental degradation and soil half-life are critical parameters. The robust C-F bonds of the difluoromethoxy group provide superior resistance to oxidative and hydrolytic degradation in field conditions compared to unfluorinated ethers, making this amine a valuable building block for next-generation fungicides and herbicides that require prolonged efficacy [1].